molecular formula C21H16Cl2N4S B12024990 4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12024990
M. Wt: 427.3 g/mol
InChI Key: DCNOGGHCHPGGSZ-UHFFFAOYSA-N
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Description

4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound with the molecular formula C21H16Cl2N4S and a molecular weight of 427.358 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves multiple steps. One common synthetic route includes the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-methylphenyl hydrazine to form the hydrazone, which undergoes cyclization with pyridine-3-carboxylic acid to yield the final product .

Chemical Reactions Analysis

4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The triazole ring and the dichlorobenzyl group are likely involved in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to 4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine include other triazole derivatives such as:

  • 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
  • 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
  • 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

These compounds share similar structures but differ in the position and type of substituents on the benzyl group. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H16Cl2N4S

Molecular Weight

427.3 g/mol

IUPAC Name

4-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H16Cl2N4S/c1-14-2-5-17(6-3-14)27-20(16-8-10-24-11-9-16)25-26-21(27)28-13-15-4-7-18(22)19(23)12-15/h2-12H,13H2,1H3

InChI Key

DCNOGGHCHPGGSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4

Origin of Product

United States

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